molecular formula C18H14Cl2N2O2 B2446996 2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-30-7

2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2446996
CAS No.: 898426-30-7
M. Wt: 361.22
InChI Key: ZYCKGKHSMGAQBA-UHFFFAOYSA-N
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Description

Imidazole and thiazole are both five-membered heterocyclic moieties that possess a range of chemical and biological properties . They are the basic core of some natural products and have become important synthons in the development of new drugs .


Synthesis Analysis

The synthesis of these compounds often involves reactions with glyoxal, ammonia, and primary amines . The specific synthesis process for your compound would depend on the exact structure and the desired properties.


Molecular Structure Analysis

These compounds are characterized by their planar structure and the delocalization of π-electrons . They can show different tautomeric forms due to the presence of a positive charge on the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific structure and the presence of functional groups .


Physical and Chemical Properties Analysis

These compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific properties of your compound would depend on its exact structure.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

  • Diuretic Properties and Hypertension Remedy : Research by Shishkina et al. (2018) explores a compound structurally similar to 2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, highlighting its strong diuretic properties and potential as a new remedy for hypertension. The study identifies two polymorphic modifications of the compound, providing insights into its crystal packing and organization at molecular levels (Shishkina et al., 2018).

Synthesis and Structural Analysis

  • Synthetic Methods and Structural Confirmation : Tretyakov and Maslivets (2020) discuss the synthetic pathways and spectral characteristics of compounds closely related to the specified chemical, emphasizing the importance of structural analysis in understanding these complex molecules (Tretyakov & Maslivets, 2020).

Potential Pharmaceutical Applications

  • Antibacterial Activity : Largani et al. (2017) synthesized a series of benzamides, including structures similar to the specified chemical, evaluating their antibacterial activities. This research highlights the potential pharmaceutical applications of these compounds in treating bacterial infections (Largani et al., 2017).

  • Diuretic Activity and Structural Analysis : Ukrainets et al. (2018) conducted a study on analogs of pyrroloquinoline diuretics, which are structurally close to the specified compound, revealing their diuretic effects and discussing their structural and biological regularities. This research provides insights into the potential medical applications of these compounds, particularly in diuretics (Ukrainets et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as 2,4-disubstituted thiazoles have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, affecting various biochemical pathways.

Mode of Action

It’s known that the biological outcomes of similar compounds are greatly affected by substituents on particular positions of the heterocyclic ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structural features.

Biochemical Pathways

Similar compounds have been shown to induce biological effects through various targets , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some compounds may cause eye irritation .

Future Directions

The future directions in the research and development of these compounds could involve the synthesis of new derivatives with improved properties, the exploration of new synthetic routes, and the development of new drugs .

Properties

IUPAC Name

2,4-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-3-4-14(15(20)9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCKGKHSMGAQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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